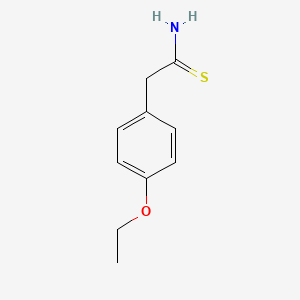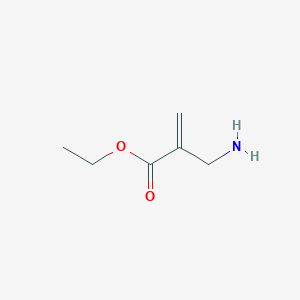![molecular formula C6H11NO2 B13613344 Methyl 2-[(prop-2-en-1-yl)amino]acetate](/img/structure/B13613344.png)
Methyl 2-[(prop-2-en-1-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(prop-2-en-1-yl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an allylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-[(prop-2-en-1-yl)amino]acetate can be synthesized through the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, which is environmentally benign and cost-effective .
Industrial Production Methods
The use of water as a solvent in these reactions is advantageous due to its safety and low cost .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(prop-2-en-1-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the allylamine group into an imine or an amide.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
Methyl 2-[(prop-2-en-1-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of pharmaceuticals and natural products.
Mécanisme D'action
The mechanism of action of Methyl 2-[(prop-2-en-1-yl)amino]acetate involves its interaction with molecular targets through its functional groups. The allylamine group can form covalent bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(prop-2-yn-1-yl)amino]acetate
- Methyl 2-[(prop-2-en-1-yl)oxy]aniline
- Methyl 2-[(prop-2-yn-1-yloxy)phenyl]acetate
Uniqueness
Methyl 2-[(prop-2-en-1-yl)amino]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form chiral nitrogen-containing fragments enhances its potential in pharmaceutical applications .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
methyl 2-(prop-2-enylamino)acetate |
InChI |
InChI=1S/C6H11NO2/c1-3-4-7-5-6(8)9-2/h3,7H,1,4-5H2,2H3 |
Clé InChI |
NXDPEGBGHJHNSR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)


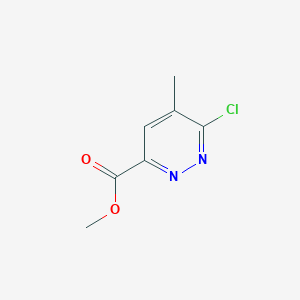
![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)
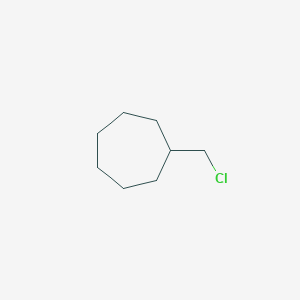
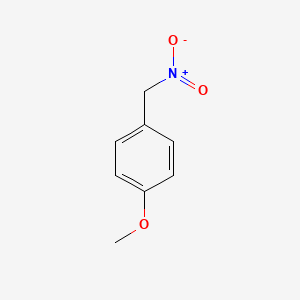
![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)
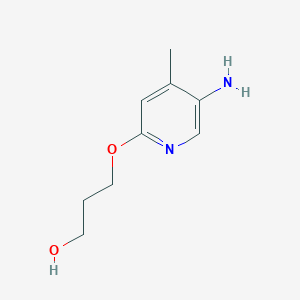
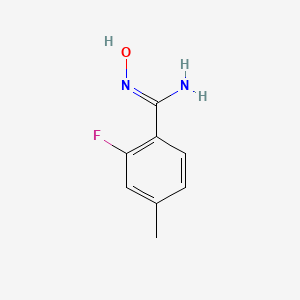
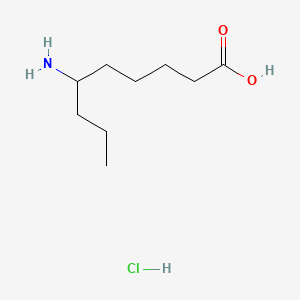
![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)
